MEthyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate
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Overview
Description
Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate, also known as MTDBC, is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique chemical properties and has shown promising results in various scientific research applications.
Mechanism of Action
Target of Action
Boronic acid compounds, which this compound is a derivative of, are known to have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
Boronic acid compounds are usually used in the organic synthesis of drugs, where they are often used in glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Biochemical Pathways
Boronic acid compounds are known to be involved in various transformation processes due to their high stability, low toxicity, and high reactivity .
Result of Action
Boronic acid compounds are known to have a wide range of applications in medical research, including the treatment of tumors and microbial infections .
Action Environment
It is known that boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Advantages and Limitations for Lab Experiments
One of the main advantages of using MEthyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate in lab experiments is its high selectivity towards certain biomolecules. However, one of the limitations of using this compound is its potential toxicity towards cells and tissues.
Future Directions
There are various future directions for the study of MEthyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate. One potential area of research is the development of this compound-based inhibitors for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the use of this compound as a tool for the study of enzyme kinetics and receptor-ligand interactions is an area of ongoing research.
Synthesis Methods
The synthesis of MEthyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate involves the reaction of tetramethyl-1,3,2-dioxaborolane with 2-carboxybenzofuran in the presence of a catalyst. The reaction proceeds via a boronic acid-catalyzed esterification reaction, resulting in the formation of this compound.
Scientific Research Applications
MEthyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of organic synthesis. This compound has been shown to be an effective reagent for the synthesis of various organic compounds, including biologically active molecules.
properties
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO5/c1-15(2)16(3,4)22-17(21-15)11-6-7-12-10(8-11)9-13(20-12)14(18)19-5/h6-9H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOVKVSVLZQGIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.